molecular formula C15H24O4S B14597731 2-Hydroxy-6-nonylbenzene-1-sulfonic acid CAS No. 61100-51-4

2-Hydroxy-6-nonylbenzene-1-sulfonic acid

Cat. No.: B14597731
CAS No.: 61100-51-4
M. Wt: 300.4 g/mol
InChI Key: PPDQFEFJABMHSU-UHFFFAOYSA-N
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Description

2-Hydroxy-6-nonylbenzene-1-sulfonic acid is a chemical compound belonging to the class of alkylphenols. It is characterized by the presence of a hydroxyl group at the second position, a nonyl group at the sixth position, and a sulfonic acid group at the first position on the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-nonylbenzene-1-sulfonic acid typically involves the alkylation of phenol with nonene followed by sulfonation. The reaction conditions often include:

    Alkylation: Phenol reacts with nonene in the presence of an acid catalyst such as sulfuric acid or hydrofluoric acid.

    Sulfonation: The resulting alkylphenol is then sulfonated using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves:

  • Continuous feeding of reactants.
  • Maintaining specific temperatures and pressures.
  • Using advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-nonylbenzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-Hydroxy-6-nonylbenzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of cell membranes due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-nonylbenzene-1-sulfonic acid is primarily based on its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein function.

Comparison with Similar Compounds

  • 2-Hydroxy-5-nonylbenzene-1-sulfonic acid
  • 2-Hydroxy-4-nonylbenzene-1-sulfonic acid

Comparison:

  • Uniqueness: The position of the nonyl group in 2-Hydroxy-6-nonylbenzene-1-sulfonic acid provides distinct surfactant properties compared to its isomers.
  • Applications: While similar compounds may also be used as surfactants, the specific positioning of functional groups in this compound makes it more effective in certain industrial applications.

Properties

CAS No.

61100-51-4

Molecular Formula

C15H24O4S

Molecular Weight

300.4 g/mol

IUPAC Name

2-hydroxy-6-nonylbenzenesulfonic acid

InChI

InChI=1S/C15H24O4S/c1-2-3-4-5-6-7-8-10-13-11-9-12-14(16)15(13)20(17,18)19/h9,11-12,16H,2-8,10H2,1H3,(H,17,18,19)

InChI Key

PPDQFEFJABMHSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=CC=C1)O)S(=O)(=O)O

Origin of Product

United States

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